2-(tert-Butyl)-6-chloroaniline

Asymmetric Hydrogenation Molybdenum Catalysis Ligand Design

Select 2-(tert-Butyl)-6-chloroaniline for its unique, non-substitutable steric and electronic profile. The ortho-tert-butyl group provides a specific steric shield that, combined with the electron-withdrawing ortho-chloro substituent, directly dictates chemoselectivity in hydrogenation and enables late-stage cross-coupling diversification. Using analogs like 2,6-diisopropylaniline can lead to a 1:1 product mixture instead of a single decalin, while non-halogenated versions lack the synthetic handle for further functionalization. Ensure your catalytic and medicinal chemistry projects achieve the desired transformation by choosing this highly differentiated building block. Inquire now for bulk pricing and availability.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 64985-31-5
Cat. No. B3055474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-6-chloroaniline
CAS64985-31-5
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)Cl)N
InChIInChI=1S/C10H14ClN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3
InChIKeySSKOQDSCQVSEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-6-chloroaniline (CAS 64985-31-5): A Sterically Hindered, Dual-Substituted Aniline Scaffold for Catalysis and Advanced Synthesis


2-(tert-Butyl)-6-chloroaniline (CAS 64985-31-5) is a primary aromatic amine featuring a bulky tert-butyl group and a chlorine atom at the ortho positions relative to the amino group [1]. This dual substitution creates a unique steric and electronic environment. Its molecular formula is C10H14ClN with a molecular weight of 183.68 g/mol [1]. As a member of the sterically hindered aniline class, it finds application as a building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and catalysts [2][3][4]. The compound's utility in ligand design stems from the ability of its substituents to influence metal coordination geometry and reactivity, while its role as an intermediate exploits the chloro substituent as a synthetic handle.

The Pitfalls of Substituting 2-(tert-Butyl)-6-chloroaniline with Analogs in Catalytic and Synthetic Workflows


Generic substitution of 2-(tert-Butyl)-6-chloroaniline with other hindered anilines, such as 2-tert-butylaniline or 2,6-diisopropylaniline, is not straightforward due to the compound's unique combination of steric and electronic properties [1]. The single tert-butyl group provides a specific steric shield that differs fundamentally from the shielding provided by two smaller isopropyl groups, while the ortho-chloro substituent introduces an electron-withdrawing inductive effect that modulates the amine's basicity and nucleophilicity [2][3]. These factors directly influence key performance metrics, such as the chemoselectivity of catalytic hydrogenation [4] and the regioselectivity of cross-coupling reactions [5]. Consequently, replacing this compound with an analog lacking either the tert-butyl or the chloro group can lead to a significant shift in product distribution, a drop in catalytic efficiency, or a complete failure to achieve the desired transformation. The following evidence sections quantify these critical differentiators.

Quantifying the Differential Value of 2-(tert-Butyl)-6-chloroaniline: A Comparator-Based Evidence Guide


Modulating Catalytic Chemoselectivity: tert-Butyl vs. iso-Propyl Substituent Effect on Decalin Formation in Mo-Catalyzed Naphthalene Hydrogenation

The single ortho-tert-butyl substituent in anilines used to synthesize oxazoline imino(pyridine) (OIP) molybdenum catalysts uniquely directs the chemoselectivity of naphthalene hydrogenation towards decalin formation, in contrast to catalysts derived from 2,6-diisopropylaniline [1]. While catalysts with 2,6-diisopropyl substituents show high activity but produce equimolar mixtures of tetralin and decalin, the introduction of a 2-tert-butyl group increases the selectivity for the more fully hydrogenated decalin product [1]. This demonstrates a class-level effect where the nature of steric hindrance (single bulky tert-butyl vs. two smaller isopropyl groups) dictates the reaction pathway.

Asymmetric Hydrogenation Molybdenum Catalysis Ligand Design

Comparison of Steric Bulk and Electronic Properties with Common Hindered Aniline Building Blocks

The combination of a single ortho-tert-butyl group and an ortho-chloro substituent in 2-(tert-Butyl)-6-chloroaniline provides a distinct steric and electronic profile compared to other frequently used hindered anilines [1]. The ortho-chloro group exerts an electron-withdrawing inductive effect, which decreases the basicity and nucleophilicity of the amine compared to unsubstituted 2-tert-butylaniline (predicted pKa ~3.78) [2]. Meanwhile, the single tert-butyl group offers a unique steric profile: it is larger and more rigid than the isopropyl groups in 2,6-diisopropylaniline, but it is not as symmetrically hindered as in 2,6-di-tert-butylaniline, which suffers from extreme steric shielding that can severely impede reactions [3].

Steric Hindrance Electronic Effects Basicity

Ortho-Chloro Substituent as a Synthetic Handle: Enabling Selective Functionalization

The ortho-chloro substituent in 2-(tert-Butyl)-6-chloroaniline provides a site for selective, transition metal-catalyzed cross-coupling reactions, a functionality absent in non-halogenated analogs like 2-tert-butylaniline [1]. The presence of both the chloro group and the free amine allows for stepwise functionalization of the arene ring, making it a versatile building block. In a copper-catalyzed amination of 2-chlorobenzoic acids, the related sterically hindered aniline, 2-tert-butylaniline, was successfully employed, achieving an 86% yield of the desired N-aryl anthranilic acid derivative [2]. This demonstrates the feasibility of using ortho-substituted anilines in such transformations.

Cross-Coupling Nucleophilic Substitution Building Block

Potential for Atropisomer Synthesis: A Common Feature of ortho-tert-Butyl Anilines

The ortho-tert-butyl group in anilines is known to be a key structural element for inducing axial chirality (atropisomerism) in derived anilides, a property valuable in asymmetric catalysis and the synthesis of bioactive molecules [1]. A 2021 thesis on the synthesis of chiral acylating agents specifically investigated the stereoselective N-acylation of o-tert-butyl anilines to generate C-N atropisomers [1]. This class of compounds, including 2-(tert-Butyl)-6-chloroaniline, is therefore of interest for developing new chiral ligands and reagents.

Atropisomerism Asymmetric Synthesis Axial Chirality

Defined Application Scenarios Where 2-(tert-Butyl)-6-chloroaniline Outperforms Generic Analogs


Scenario 1: Tuning Chemoselectivity in Mo-Catalyzed Arene Hydrogenation

In the development of molybdenum-based catalysts for the asymmetric hydrogenation of naphthalenes, the use of 2-(tert-Butyl)-6-chloroaniline as a precursor for OIP ligand synthesis is indicated when the goal is to maximize the yield of decalin over tetralin products [1]. This contrasts with the use of 2,6-diisopropylaniline, which leads to a 1:1 mixture of products [1]. The choice of this specific aniline building block is a strategic decision to manipulate the steric environment around the metal center, thereby altering the reaction pathway and improving chemoselectivity.

Scenario 2: Late-Stage Functionalization via Cross-Coupling for Drug Discovery

For medicinal chemists constructing complex pharmaceutical candidates, 2-(tert-Butyl)-6-chloroaniline serves as a privileged intermediate. After incorporating the core aniline structure, the ortho-chloro substituent provides a handle for subsequent functionalization via Pd- or Cu-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroatom groups [1]. This dual functionality is not available in the non-halogenated analog, 2-tert-butylaniline, limiting its utility in late-stage diversification.

Scenario 3: Designing Chiral Ligands with Atropisomeric Backbones

Researchers in asymmetric catalysis can exploit the steric hindrance provided by the ortho-tert-butyl group in 2-(tert-Butyl)-6-chloroaniline to create chiral, atropisomeric anilide ligands [1]. Acylation of this compound yields anilides with restricted rotation around the C-N bond, generating stable axial chirality [1]. This application is impossible with less sterically demanding anilines, making 2-(tert-Butyl)-6-chloroaniline a necessary starting material for this specific class of chiral building blocks.

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